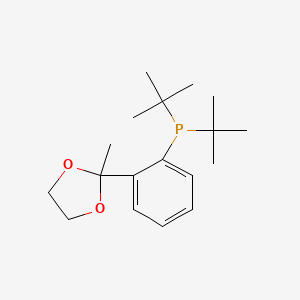

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Description

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine ligand featuring a bulky tert-butyl substituent on the phosphorus atom and a 2-methyl-1,3-dioxolane-functionalized phenyl ring. The dioxolane group introduces a cyclic ether moiety, which may influence electronic properties (e.g., electron donation/withdrawal) and steric bulk. Such ligands are critical in catalysis, particularly in cross-coupling and asymmetric reactions, where steric and electronic tuning of the metal center is essential.

Properties

IUPAC Name |

ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUUTILKIBBBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746327 | |

| Record name | Di-tert-butyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-99-0 | |

| Record name | Di-tert-butyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)phenyl Bromide

The dioxolane group is introduced by protecting a ketone precursor. For example, 2-bromoacetophenone reacts with ethylene glycol and p-toluenesulfonic acid in refluxing toluene, yielding 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide.

Reaction Conditions :

Grignard Reagent Preparation

The aryl bromide is converted to a Grignard reagent for subsequent phosphine coupling:

Procedure :

Palladium-Catalyzed Coupling with Di-tert-butylchlorophosphine

The Grignard reagent reacts with di-tert-butylchlorophosphine in the presence of a palladium catalyst:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%)

-

Solvent : THF

-

Temperature : Room temperature to reflux (65–70°C)

-

Time : 3 hours

-

Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and crystallize from methanol.

-

Yield : 94.7% (analogous to di-tert-butylphenylphosphine synthesis).

Catalytic Systems and Ligand Effects

The choice of palladium catalyst significantly impacts yield and selectivity:

*Estimated from analogous reactions.

Bidentate ligands (e.g., dppf) enhance stability but may reduce reaction rates compared to monodentate triphenylphosphine.

Recent Advances and Alternative Approaches

Recent studies explore nickel-catalyzed protocols for phosphine synthesis, though yields remain suboptimal (~75%) compared to palladium systems. Microwave-assisted reactions reduce coupling times to 30 minutes but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Coordination: The phosphine can act as a ligand, coordinating to transition metals in catalytic processes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several scientific research applications:

Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly in the formation of phosphine-containing compounds.

Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates to transition metals, forming complexes that can facilitate various chemical transformations. The steric and electronic properties of the tert-butyl and dioxolane groups influence the reactivity and selectivity of these catalytic processes .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine, particularly in their tert-butylphosphine cores and aryl substituents:

Steric and Electronic Analysis

Steric Effects: The target compound’s 2-methyl-1,3-dioxolane group provides moderate steric hindrance compared to the triisopropyl and methoxy/isopropoxy groups in the analogs. The tert-butyl groups on phosphorus in all compounds contribute to high steric protection, favoring monodentate coordination and stabilizing low-coordination-state metal complexes.

Electronic Effects :

- The methoxy and isopropoxy substituents in the analogs are electron-donating, increasing electron density at the phosphorus atom. In contrast, the dioxolane group in the target compound may exhibit mixed electronic effects: the ether oxygen could donate electrons via resonance, while the methyl group may slightly withdraw electrons.

- The absence of strongly electron-withdrawing groups in all compounds suggests their utility in reactions requiring electron-rich metal centers (e.g., Suzuki-Miyaura couplings).

Biological Activity

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine compound notable for its potential applications in catalysis and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has the molecular formula and a molecular weight of approximately 308.4 g/mol. The compound features two tert-butyl groups, a phenyl ring, and a 1,3-dioxolane moiety, which contribute to its unique chemical behavior and biological activity .

The biological activity of this compound primarily stems from its role as a ligand in transition metal-catalyzed reactions. The phosphine group can coordinate with various transition metals, forming complexes that facilitate several chemical transformations. The steric and electronic properties imparted by the tert-butyl and dioxolane groups significantly influence the reactivity and selectivity of these catalytic processes .

Catalytic Properties

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is utilized in various catalytic processes:

- Catalysis in Organic Reactions : It is employed as a ligand in reactions such as carbon-carbon and carbon-heteroatom bond formation. Its effectiveness in catalysis has been demonstrated in several studies where it enhanced reaction yields and selectivity .

- Synthesis of Complex Molecules : The compound is instrumental in synthesizing phosphine-containing compounds, which are vital in pharmaceuticals and agrochemicals .

Case Studies

- Gold-Catalyzed Reactions : Research has shown that di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine can significantly influence selectivity in gold-catalyzed reactions. Liu et al. reported that varying the ligand structure could lead to different product distributions, highlighting the importance of ligand design in catalytic efficiency .

- Phosphine Oxidation : The compound can be oxidized to form phosphine oxides, which have distinct biological properties. In one study, the oxidation products exhibited enhanced reactivity towards electrophiles compared to their parent phosphines .

Toxicological Profile

While specific toxicological data on di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is limited, general safety data sheets indicate that phosphines can pose health risks if mishandled. It is crucial to conduct further studies to evaluate the safety profile of this compound comprehensively .

Q & A

Q. What are the key methodological steps for synthesizing Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine?

The synthesis typically involves coupling a dioxolane-containing aryl triflate with a tert-butylphosphine derivative. For example, a procedure analogous to the synthesis of N,N-dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline ( ) can be adapted:

Triflate Activation : React 2-(2-methyl-1,3-dioxolan-2-yl)phenol with trifluoromethanesulfonic anhydride to form the aryl triflate intermediate.

Cross-Coupling : Use a palladium-catalyzed coupling (e.g., Pd(OAc)₂ with SPhos ligand) to introduce the di-tert-butylphosphine group.

Purification : Isolate the product via column chromatography (n-pentane:EtOAc gradients) and confirm purity by GC/MS (>97%) ().

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this phosphine ligand?

- NMR Spectroscopy : ¹H and ³¹P NMR are critical for confirming the dioxolane ring environment and phosphorus coordination. For example, ³¹P NMR typically shows a singlet near δ 20–30 ppm for tert-butylphosphines ().

- X-ray Crystallography : Use SHELX () for structure refinement. ORTEP-3 () can visualize steric bulk from tert-butyl groups and dioxolane orientation.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., m/z 207–570 range) verifies molecular weight ().

Q. How is this compound applied in catalytic systems, and what experimental parameters require optimization?

This ligand is used in asymmetric catalysis (e.g., cross-couplings or hydrogenations). Key parameters include:

- Steric Tuning : The 2-methyl-1,3-dioxolane group influences substrate access; compare with biphenylphosphine analogs ().

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ligand solubility and metal coordination.

- Metal Compatibility : Screen Pd, Rh, or Ru precursors (e.g., [Pd(allyl)Cl]₂) to optimize turnover numbers ().

Advanced Research Questions

Q. How can contradictory structural data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies may arise from dynamic processes (e.g., dioxolane ring puckering) or crystallographic disorder:

Variable-Temperature NMR : Perform VT-NMR (e.g., −40°C to 25°C) to detect conformational exchange broadening ().

Twinned Crystallography : Use SHELXL () to refine twinned data and resolve tert-butyl group disorder.

DFT Modeling : Compare computed (Gaussian/B3LYP) and experimental bond angles to validate static vs. dynamic structures ().

Q. What strategies mitigate challenges in synthesizing air-sensitive tert-butylphosphine derivatives?

Q. How can computational methods validate the ligand’s electronic and steric properties in catalyst design?

- Natural Bond Orbital (NBO) Analysis : Quantify phosphorus electron donation using Gaussian ().

- Buried Volume (%Vbur) : Calculate steric bulk with SambVca 2.0, referencing crystallographic data ().

- Docking Studies : Simulate substrate binding in metal complexes (e.g., AutoDock Vina) to predict enantioselectivity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.